molecular formula C14H19ClN4O2 B12426167 D-Cl-amidine

D-Cl-amidine

Cat. No.: B12426167
M. Wt: 310.78 g/mol
InChI Key: BPWATVWOHQZVRP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Cl-amidine is a small-molecule inhibitor of peptidylarginine deiminases, a group of enzymes that catalyze the conversion of arginine residues into citrulline. This compound has gained significant attention due to its potential therapeutic applications in various inflammatory diseases, cancer, and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Cl-amidine involves the reaction of benzoyl-L-arginine ethyl ester with chloroacetamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, followed by purification through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated purification systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

D-Cl-amidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of D-Cl-amidine

This compound is unique due to its specific inhibitory activity against peptidylarginine deiminase 2 and peptidylarginine deiminase 4, making it a valuable tool for studying the role of these enzymes in various diseases. Its ability to modulate immune responses and inflammation also sets it apart from other similar compounds .

Properties

Molecular Formula

C14H19ClN4O2

Molecular Weight

310.78 g/mol

IUPAC Name

N-[(2R)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide

InChI

InChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m1/s1

InChI Key

BPWATVWOHQZVRP-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(CCl)N)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.